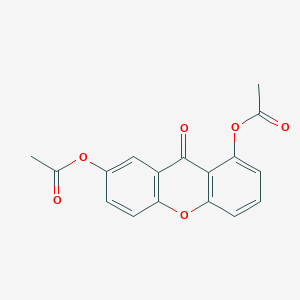

9H-Xanthen-9-one, 1,7-bis(acetyloxy)-

Description

Foundational Chemistry of the 9H-Xanthen-9-one Scaffold

The core of the xanthone (B1684191) family is the 9H-xanthen-9-one molecule, a tricyclic compound featuring a dibenzo-γ-pyrone framework. This structure consists of a central pyran ring fused with two benzene (B151609) rings. The parent compound, xanthone, is a solid, yellow, crystalline substance. While the unsubstituted 9H-xanthen-9-one itself was first obtained through chemical synthesis, its various substituted forms are widespread in nature. nih.gov The rigid and planar nature of this scaffold provides a unique template for the spatial arrangement of various functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈O₂ |

| Molecular Weight | 196.20 g/mol nih.gov |

| Synonyms | Xanthone, 9-Oxoxanthene, Benzophenone (B1666685) oxide, Dibenzo-γ-pyrone nih.gov |

| CAS Number | 90-47-1 nih.gov |

Academic and Research Significance of Substituted Xanthones

Substituted xanthones are a class of compounds with profound academic and research importance, largely due to their diverse biological activities. mdpi.com They are considered "privileged scaffolds" in medicinal chemistry and drug discovery, meaning their core structure is capable of binding to multiple biological receptors, leading to a wide range of pharmacological effects. nih.gov These compounds are ubiquitous secondary metabolites found in various plants and microorganisms. nih.gov

The type, number, and position of functional groups attached to the xanthone framework dramatically influence its biological profile. beilstein-archives.org Research has demonstrated that xanthone derivatives possess a broad spectrum of activities. For instance, prenylated xanthones, such as α-mangostin, are noted for their biological effects. mdpi.com The ability to synthesize novel xanthone derivatives allows researchers to explore structure-activity relationships and develop compounds with enhanced potency and selectivity. nih.govbeilstein-archives.org

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic activity against various cancer cell lines. mdpi.comnih.gov |

| Antioxidant | Demonstrates the ability to scavenge free radicals. nih.govbeilstein-archives.org |

| Anti-inflammatory | Shows potential in modulating inflammatory pathways. nih.gov |

| Antimicrobial | Active against a range of bacteria and fungi. nih.govnih.gov |

| Anti-tyrosinase | Inhibits the enzyme tyrosinase, relevant in pigmentation processes. nih.govbeilstein-archives.org |

| Anti-pancreatic lipase | Shows inhibitory effects on pancreatic lipase. beilstein-archives.org |

| Antiviral | Some derivatives have shown activity against certain viruses. mdpi.com |

| Anti-Alzheimer | Investigated for potential effects related to Alzheimer's disease. mdpi.com |

Specific Focus on Bis(acetyloxy) Functionalization at the Xanthone Nucleus

The compound 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is a specific derivative of the xanthone core. This molecule is synthesized from its precursor, 1,7-dihydroxyxanthone, a naturally occurring compound also known as euxanthone. nih.govnih.gov The synthesis involves a standard chemical procedure known as acetylation, where the hydroxyl groups (-OH) at the 1 and 7 positions of the xanthone ring are converted into acetyloxy (or acetoxy) groups (-OCOCH₃). This is typically achieved by reacting the dihydroxyxanthone with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

This functionalization significantly alters the chemical properties of the parent molecule. The addition of two acetyl groups increases the molecular weight and modifies the polarity of the compound. Such derivatization is a common strategy in medicinal chemistry to potentially enhance the bioavailability of a compound. The acetyloxy groups can act as prodrug moieties; they may be cleaved by esterase enzymes in the body to release the active 1,7-dihydroxyxanthone form at the site of action. This can improve absorption and distribution characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂O₆ |

| Molecular Weight | 312.28 g/mol |

| Synonyms | 1,7-Diacetoxyxanthone |

| Precursor | 1,7-Dihydroxyxanthone (Euxanthone) nih.gov |

Structure

3D Structure

Properties

CAS No. |

13739-05-4 |

|---|---|

Molecular Formula |

C17H12O6 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(8-acetyloxy-9-oxoxanthen-2-yl) acetate |

InChI |

InChI=1S/C17H12O6/c1-9(18)21-11-6-7-13-12(8-11)17(20)16-14(22-10(2)19)4-3-5-15(16)23-13/h3-8H,1-2H3 |

InChI Key |

YNOWOHHXCHETHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC(=O)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 9h Xanthen 9 One, 1,7 Bis Acetyloxy

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are instrumental in determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation. For 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- would be expected to show distinct signals corresponding to the aromatic protons and the acetyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the carbonyl and acetyloxy groups, typically appearing in the downfield region of the spectrum. The integration of these signals would confirm the number of protons in each unique chemical environment. The protons of the two acetyl groups would likely appear as a sharp singlet in the upfield region, integrating to six protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the xanthenone core, the carbons of the aromatic rings, the ester carbonyl carbons of the acetyl groups, and the methyl carbons of the acetyl groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the xanthone (B1684191) scaffold.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~2.3 - 2.5 | s |

| ~7.0 - 8.5 | m |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~20 - 25 | -CH₃ (acetyl) |

| ~110 - 160 | Aromatic C |

| ~165 - 170 | C=O (ester) |

| ~175 - 180 | C=O (xanthone) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, the FTIR spectrum would be expected to exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the xanthenone ketone and the ester groups. The presence of aromatic C-H and C=C stretching vibrations would also be evident.

| FTIR Data (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~1760 - 1740 | C=O stretch (ester) |

| ~1660 - 1640 | C=O stretch (xanthone ketone) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1200 - 1000 | C-O stretch (ester) |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- (C₁₇H₁₂O₆), HRMS would confirm the molecular formula by providing a measured mass that is very close to the calculated theoretical mass. This technique is crucial for unambiguous molecular formula determination.

| Crystallographic Data (Hypothetical) | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating and quantifying the components of a mixture, thereby assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A validated HPLC method for 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- would involve injecting a solution of the compound onto a chromatographic column and monitoring the eluent with a suitable detector (e.g., UV-Vis). A pure sample would ideally show a single major peak at a characteristic retention time. The area of this peak can be used to quantify the purity, often expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful tool for purity analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides mass information for identification.

Chemical Reactivity and Transformation Studies of Acetylated Xanthones

Reactivity of the 9H-Xanthen-9-one Framework

The dibenzo-γ-pyrone structure is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological receptors. nih.gov Chemically, the framework can undergo several types of reactions:

Electrophilic Aromatic Substitution: The benzene (B151609) rings of the xanthone (B1684191) nucleus can undergo electrophilic substitution reactions such as halogenation, nitration, and formylation. nih.govnih.gov The position of these substitutions is heavily influenced by the directing effects of the substituents already present on the rings. For instance, electron-donating groups like hydroxyls activate the rings and direct incoming electrophiles to ortho and para positions. nih.gov

Reactions at the Carbonyl Group: The carbonyl group at the 9-position is a key reactive site. It can undergo reduction to form a secondary alcohol (9-hydroxyxanthene or xanthydrol) or be completely reduced to a methylene (B1212753) group (xanthene). nih.gov

Nucleophilic Attack: While less common due to the aromaticity, nucleophilic aromatic substitution can occur on the xanthone framework, particularly if the rings are substituted with strong electron-withdrawing groups.

Cyclization and Condensation Reactions: The formation of the xanthone skeleton itself is a testament to the reactivity of its precursors. Common synthetic routes involve the intramolecular cyclization of 2,2'-dihydroxybenzophenone (B146640) intermediates or the condensation of salicylic (B10762653) acid derivatives with phenols. rsc.orgnih.gov These reactions highlight the inherent reactivity that leads to the stable tricyclic system. A versatile method involves using Eaton's reagent (P₂O₅ in CH₃SO₃H) to promote the condensation, which proceeds through a Friedel-Crafts acylation followed by ring closure. nih.govresearchgate.net

Role of Acetyloxy Substituents in Modulating Chemical Behavior

In 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, the hydroxyl groups of the corresponding 1,7-dihydroxyxanthone are replaced by acetyloxy groups (-OCOCH₃). This substitution significantly alters the chemical behavior of the molecule.

Protecting Group Functionality: Acetylation is a common strategy to protect reactive phenolic hydroxyl groups during chemical synthesis. sci-hub.ru The acetyloxy groups are relatively stable under neutral conditions but can be easily hydrolyzed back to hydroxyl groups under acidic or basic conditions. This allows for chemical modifications to be performed on other parts of the xanthone molecule without interference from the acidic protons or the high nucleophilicity of the phenoxide ions that would form from the hydroxyl groups.

Influence on Solubility and Lipophilicity: The addition of acetyl groups generally increases the lipophilicity of the xanthone derivative compared to its hydroxylated parent compound. This change in solubility can affect reaction kinetics and the choice of solvents for chemical transformations. Studies on other acetylated xanthones have shown that this modification can influence interactions with biological targets. researchgate.net

The table below summarizes the comparative influence of hydroxyl and acetyloxy substituents on the xanthone framework.

| Property | Hydroxyl (-OH) Substituent | Acetyloxy (-OCOCH₃) Substituent |

| Electronic Effect | Strongly activating, electron-donating | Deactivating, weakly electron-donating |

| Directing Effect | Ortho, Para-directing | Ortho, Para-directing |

| Reactivity to Electrophiles | Increases ring reactivity | Decreases ring reactivity |

| Acidity | Acidic proton, forms phenoxide | Not acidic |

| Role in Synthesis | Reactive site | Protecting group |

| Lipophilicity | Lower | Higher |

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of acetylated xanthones like 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- involve reactions at the central pyrone ring and potentially the substituted benzene rings.

Oxidation: The 9H-xanthen-9-one framework is relatively resistant to oxidation due to its aromatic stability. The primary oxidative pathway relevant to xanthones is the oxidation of the corresponding 9H-xanthene precursor. The methylene bridge in 9H-xanthene is susceptible to oxidation to form the carbonyl group of the xanthone. nih.gov This transformation is a key step in many synthetic routes and can be achieved using various oxidizing agents or photocatalytic methods. nih.gov

For an already formed acetylated xanthone, harsh oxidative conditions could lead to the degradation of the aromatic rings, but selective oxidation is challenging. The acetyloxy groups themselves are generally stable to common oxidizing agents.

The table below details several methods used for the oxidation of xanthenes to xanthones.

| Catalyst/Reagent | Oxidant | Conditions | Yield | Reference |

| Riboflavin tetraacetate | Molecular Oxygen (O₂) | Visible blue light irradiation | High to Quantitative | nih.gov |

| Ruthenium complexes | Oxygen or Iodate salts | Photocatalytic | Not specified | nih.gov |

| Iron complexes | Air | Aerobic conditions | Not specified | nih.gov |

| Graphitic carbon nitride | Oxygen (O₂) | Photocatalytic | Not specified | nih.gov |

Reduction: The primary site for reduction in the 9H-xanthen-9-one molecule is the carbonyl group at the 9-position.

Reduction to Xanthydrol: The carbonyl can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding 9-hydroxyxanthene (B1684195) (xanthydrol).

Reduction to Xanthene: More vigorous reduction conditions, such as a Clemmensen or Wolff-Kishner reduction, can fully reduce the carbonyl group to a methylene bridge (-CH₂-), yielding the 9H-xanthene scaffold.

The acetyloxy groups can be susceptible to cleavage under certain reductive conditions, especially those employing hydride reagents like LiAlH₄, which would reduce the ester to the corresponding alcohol (in this case, back to the 1,7-dihydroxyxanthone). Milder conditions would be required to selectively reduce the carbonyl without affecting the acetyl groups.

Formation and Reactivity of Intermediates

The chemical transformations of acetylated xanthones involve several key reactive intermediates.

Intermediates in Synthesis: The most common intermediate in the synthesis of the xanthone framework is a benzophenone (B1666685) derivative . frontiersin.org For a compound like 1,7-dihydroxyxanthone, the synthesis would likely proceed through a 2,2',4-trihydroxybenzophenone (B1594374) intermediate, which then undergoes intramolecular cyclization (dehydration) to form the xanthone core. rsc.org Subsequent acetylation would yield the final product.

Another important synthetic intermediate is the acylium ion . In syntheses using Eaton's reagent, the salicylic acid derivative is proposed to form a reactive acylium ion, which then performs a Friedel-Crafts acylation on the phenol (B47542) partner to generate the benzophenone intermediate. researchgate.net

Intermediates in Transformations:

Tetrahedral Intermediates: The hydrolysis of the acetyloxy groups, a common transformation, proceeds through a tetrahedral carbonyl addition intermediate . This is formed when a nucleophile (like a hydroxide (B78521) ion or water) attacks the carbonyl carbon of the acetyl group. The subsequent collapse of this intermediate expels the xanthone phenoxide as a leaving group, which is then protonated to yield the hydroxyl group.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions on the xanthone rings, the key intermediate is an arenium ion , also known as a sigma complex. This is a resonance-stabilized carbocation formed by the attack of an electrophile on one of the benzene rings. The stability of this intermediate, which is influenced by the electronic nature of the acetyloxy substituents, determines the rate and regioselectivity of the reaction.

Radical Intermediates: Some synthetic methods for forming the xanthone core, such as those starting from 2-formylphenoxy quinones, can proceed via acyl radical intermediates . researchgate.net These highly reactive species undergo cyclization to build the tricyclic structure.

Understanding these intermediates is crucial for controlling reaction pathways and predicting the products of chemical transformations involving 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- and related acetylated xanthones.

Structure Property Relationships in 9h Xanthen 9 One, 1,7 Bis Acetyloxy and Its Derivatives

Influence of Acetyl Group Position and Number on Chemical Properties

The presence, number, and location of acetyl groups on the xanthone (B1684191) core can significantly alter its chemical behavior and biological activity. Acetylation of hydroxyl groups serves as a key chemical modification that can either enhance or diminish a compound's efficacy depending on the biological target and mechanism of action.

In some contexts, acetylation can improve the pharmacological profile of a xanthone. For instance, an acetylated group may enhance anticancer activity by acting as a prodrug; intracellular enzymes can hydrolyze the acetyl group, releasing the active dihydroxyxanthone form within the target cells. mdpi.com This strategy can improve bioavailability and cellular uptake.

However, the effect of acetylation is not universally positive. For certain biological activities, the presence of free hydroxyl groups is essential. In studies of antioxidant activity, mangiferin, a xanthone with multiple free hydroxyl groups, demonstrated strong radical scavenging capabilities. researchgate.net Its acetyl derivatives were found to be less active, implying that for antioxidant functions, the hydrogen-donating ability of the hydroxyl groups is critical and is lost upon acetylation. researchgate.net Similarly, some diacetate-ananixanthone derivatives have shown lower anticancer activity compared to their non-acetylated parent compounds. mdpi.com

The position of these groups is also paramount. The biological activities of xanthones vary significantly depending on the specific substitution pattern on the two phenyl rings of the core structure. nih.gov For example, the antioxidant activity of dihydroxyxanthones is influenced by the relative positions of the hydroxyl groups; when located far from each other, they may be more accessible to free radicals, leading to stronger activity. nih.gov

| Functional Group | Effect on Biological Activity | Example Compound Class | Reference |

| Acetyl Groups (-OCOCH₃) | Can act as a prodrug, enhancing anticancer activity upon intracellular hydrolysis. | Acetylated Xanthones | mdpi.com |

| Acetyl Groups (-OCOCH₃) | May decrease antioxidant activity by blocking essential free hydroxyl groups. | Acetylated Mangiferin | researchgate.net |

| Hydroxyl Groups (-OH) | Often essential for antioxidant activity due to hydrogen-donating capabilities. | Dihydroxyxanthones | nih.gov |

| Hydroxyl Groups (-OH) | The number and position significantly impact anticancer potency. | Trihydroxyxanthones vs. Dihydroxyxanthones | nih.gov |

Electronic and Steric Effects of Substituents on Molecular Interactions

The molecular interactions of xanthone derivatives are governed by the electronic properties (electron-donating or electron-withdrawing) and steric bulk of their substituents. These factors dictate how the molecule interacts with biological targets like enzymes and receptors.

Electronic Effects: Electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the aromatic system. This can enhance activities like antioxidant capacity. For example, substituting the phenyl ring of 2,6,7-trihydroxy-9-phenylxanthen-3-one with an electron-donating group was found to improve its reducing power by lowering the biological oxidation potential. researchgate.net In thioxanthone derivatives, strong electron-donating moieties like phenoxazinyl can lower the ionization potential of the molecule, influencing its optoelectronic properties. nih.gov

Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., -Cl), can also enhance certain biological activities. The presence of an electron-withdrawing group on a 1,3-dihydroxyxanthone skeleton has been shown to enhance its anticancer activity. mdpi.com

| Substituent Type | Effect on Molecular Properties | Impact on Molecular Interactions | Reference |

| Electron-Donating (e.g., -OH, -OCH₃) | Increases electron density; lowers oxidation and ionization potentials. | Can enhance antioxidant activity and influence optoelectronic properties. | researchgate.netnih.gov |

| Electron-Withdrawing (e.g., -Cl) | Decreases electron density on the aromatic core. | Has been shown to enhance anticancer activity in some derivatives. | mdpi.com |

| Bulky/Steric Groups | Influences molecular shape and conformational freedom. | Determines the ability to fit into enzyme active sites and affects intermolecular contacts. | nih.govnih.gov |

Theoretical and Computational Chemistry Studies (e.g., Molecular Docking, DFT)

Theoretical and computational methods are powerful tools for elucidating the structure-property relationships of xanthone derivatives at the molecular level. Techniques like Molecular Docking and Density Functional Theory (DFT) provide insights that complement experimental findings.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. These studies are crucial for understanding the mechanism of action and for rational drug design. For example, a docking study of 3-O-substituted xanthone derivatives targeting the acetylcholinesterase (AChE) enzyme revealed key binding interactions. nih.govresearchgate.net One potent inhibitor, 3-(4-phenylbutoxy)-9H-xanthen-9-one, was shown to bind to the active site of AChE through extensive π-π stacking interactions with the side chains of tryptophan (Trp86) and tyrosine (Tyr337) residues. nih.govresearchgate.net

Docking studies on other xanthone derivatives have quantified binding affinities. In research on alpha-mangostin (B1666899) derivatives as inhibitors of β-tubulin, the highest docking score calculated was -10.56 kcal/mol. nih.gov Other studies have found that the Gibbs free energy (ΔG) values for active xanthone compounds binding to their targets can range from -5.55 to -9.09 kcal/mol, with lower values indicating stronger binding. researchgate.net These calculations help identify which structural features, such as prenylation or sulfation, contribute most to binding affinity. researchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT analysis of xanthones isolated from marine sources was used to assess their antioxidant activity. researchgate.net The calculations helped determine the favored antioxidant mechanisms, revealing that these compounds tend to follow the Sequential Proton Loss Electron Transfer (SPLET) pathway in aqueous environments and the Formal Hydrogen Atom Transfer (FHT) pathway in lipid media. researchgate.net Such studies provide a theoretical basis for the experimentally observed antioxidant properties of these compounds.

| Study Type | Compound Class / Example | Target / Property Investigated | Key Findings | Reference |

| Molecular Docking | 3-O-substituted xanthones | Acetylcholinesterase (AChE) | Binding via π-π stacking with Trp86 and Tyr337 residues. | nih.govresearchgate.net |

| Molecular Docking | Alpha-mangostin derivatives | β-Tubulin | Docking scores as low as -10.56 kcal/mol; identified key hydrogen bond interactions. | nih.gov |

| Molecular Docking | Various xanthone derivatives | Anticancer Targets | Calculated Gibbs free energy (ΔG) of binding ranged from -5.55 to -9.09 kcal/mol. | researchgate.net |

| DFT Analysis | Marine-derived xanthones | Antioxidant Mechanism | Favored SPLET pathway in water and FHT pathway in lipid environments. | researchgate.net |

Future Research Trajectories for Acetylated Xanthones

Exploration of Novel Synthetic Methodologies

The synthesis of xanthone (B1684191) derivatives has traditionally relied on established methods, but the demand for more efficient, selective, and environmentally benign processes necessitates the exploration of novel synthetic strategies. Future research in the synthesis of acetylated xanthones like 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is expected to focus on several key areas.

One promising direction is the development of one-pot synthesis protocols . These methodologies, which involve multiple reaction steps in a single vessel, offer advantages in terms of reduced waste, time, and cost. For instance, a novel route for 1-aryl-9H-xanthen-9-ones involves the condensation of 2-methylchromone (B1594121) with cinnamaldehydes followed by electrocyclization and oxidation in a one-pot process. researchgate.net Similar strategies could be adapted for the synthesis of complex acetylated xanthones, streamlining their production.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. researchgate.net Future methodologies will likely incorporate:

Heterogeneous catalysis: The use of recoverable and reusable catalysts can lead to more sustainable synthetic processes. nih.gov

Microwave-assisted organic synthesis (MAOS): This technique can accelerate reaction rates, improve yields, and offer milder reaction conditions. nih.gov

Visible-light photocatalysis: This metal-free approach utilizes visible light and a photocatalyst to drive chemical transformations, offering an environmentally friendly alternative to traditional methods that may require metal catalysts. mdpi.com

The regioselective synthesis of xanthone precursors is another critical area for advancement. Iodine-catalyzed methods have shown potential for the regioselective synthesis of xanthene synthons, which could be instrumental in controlling the position of acetyl groups on the final xanthone structure. researchgate.net

A summary of potential future synthetic approaches is presented in the table below.

| Synthetic Approach | Key Advantages | Potential for Acetylated Xanthones |

| One-Pot Synthesis | Increased efficiency, reduced waste and cost. | Streamlined production of complex structures like 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-. |

| Green Chemistry Methods | Environmentally benign, sustainable. | Development of eco-friendly synthesis routes using heterogeneous catalysts or MAOS. |

| Photocatalysis | Metal-free conditions, use of renewable energy. | A sustainable method for key oxidation steps in xanthone synthesis. |

| Regioselective Catalysis | Precise control over substituent placement. | Targeted synthesis of specific acetylated isomers for structure-activity relationship studies. |

Advancement in Characterization Techniques for Complex Xanthone Structures

As synthetic methodologies produce increasingly complex xanthone structures, the need for advanced characterization techniques becomes paramount. While standard techniques provide basic structural information, a deeper understanding of the three-dimensional structure and intermolecular interactions is crucial for elucidating their functional properties.

Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination and will be essential for confirming the precise stereochemistry of novel acetylated xanthones. researchgate.net This technique provides detailed insights into the molecular geometry, which is vital for understanding biological activity.

For analyzing complex mixtures and understanding dynamic processes, advanced spectroscopic and spectrometric methods are indispensable.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation), is crucial for establishing the connectivity of atoms within the molecule. researchgate.net Diffusion-Ordered Spectroscopy (DOSY-NMR) can be employed to study complex formation and interactions in solution. mdpi.com

Mass Spectrometry (MS) , particularly with soft ionization techniques, allows for precise molecular weight determination and fragmentation analysis, which helps in structural elucidation.

Techniques that probe the solid-state properties of these compounds are also gaining importance.

Differential Scanning Calorimetry (DSC) can be used to study thermal properties and phase transitions, which is important for material science applications. mdpi.com

Powder X-ray Diffraction (PXRD) provides information about the crystalline structure and polymorphism of the synthesized compounds. mdpi.com

The table below highlights key characterization techniques and their specific applications for complex xanthone structures.

| Characterization Technique | Information Provided | Relevance for Acetylated Xanthones |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure. | Essential for confirming stereochemistry and understanding structure-activity relationships. |

| Advanced NMR Spectroscopy | Detailed connectivity and intermolecular interactions. | Crucial for structural elucidation of novel and complex derivatives in solution. |

| High-Resolution Mass Spectrometry | Precise molecular weight and fragmentation patterns. | Confirms molecular formula and aids in structural identification. |

| DSC and PXRD | Thermal properties, crystallinity, and polymorphism. | Important for developing applications in materials science and for formulation studies. |

Expanding Applications in Chemical and Material Sciences

While the biological activities of xanthones, such as their anticancer and anti-inflammatory properties, are well-documented, the potential applications of their acetylated derivatives in chemical and material sciences remain largely unexplored. nih.govresearchgate.netmdpi.com Future research is poised to expand the utility of compounds like 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- beyond the biomedical field.

In materials science , the rigid, planar structure of the xanthone core makes it an attractive building block for novel organic materials. Acetylation can modify the electronic properties and intermolecular packing of these molecules, potentially leading to the development of:

Organic semiconductors: The extended π-system of the xanthone scaffold could be harnessed for applications in organic electronics.

Fluorescent probes and sensors: The inherent fluorescence of some xanthone derivatives could be tuned through acetylation for the selective detection of analytes. nih.gov Thioxanthone derivatives, for example, have been incorporated into polymeric materials for applications in radiotherapy. researchgate.net

Luminescent materials: Acetylated xanthones could be investigated for their potential use in organic light-emitting diodes (OLEDs) or as components in advanced dyestuffs. researchgate.net

In synthetic chemistry , acetylated xanthones can serve as versatile intermediates for the synthesis of more complex molecules. The acetyl groups can act as protecting groups or be further functionalized to introduce a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery and other applications. mdpi.com The xanthone scaffold itself is present in numerous natural products, and synthetic derivatives provide access to analogues with potentially enhanced properties. scienceopen.comnih.gov

The potential applications of acetylated xanthones in these emerging areas are summarized below.

| Field | Potential Application | Role of Acetylation |

| Materials Science | Organic semiconductors, fluorescent sensors, luminescent materials. | Modifies electronic properties, solubility, and intermolecular interactions. |

| Synthetic Chemistry | Versatile chemical intermediates. | Acts as a protecting group or a handle for further functionalization. |

| Photodynamic Therapy | Photosensitizers. | Fine-tunes the photophysical properties of the xanthone core. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.